Istaroxime is a novel inotropic agent that belongs to the chemical class of 3-aminoalkyloxime derivatives of 5α,14α-androstane. [] It is a first-in-class intravenous agent. [] Istaroxime has been investigated for its potential in treating various cardiac conditions, particularly heart failure. [, , , , , ] Recent research also suggests potential anticancer properties. [, , ]
The synthesis of Istaroxime and its analogues involves utilizing the 5α,14α-androstane skeleton as a scaffold. [] The synthesis focuses on exploring the chemical space surrounding the basic chain of the lead compound, aiming to develop derivatives with improved potency and pharmacological profiles. []
Inhibition of Na+/K+ ATPase: Istaroxime binds to and inhibits the activity of the Na+/K+ ATPase pump, located in the cell membrane. [, , , , , , , ] This inhibition leads to an increase in intracellular sodium ion concentration. []
Stimulation of Sarcoplasmic Reticulum Ca2+ ATPase Isoform 2a (SERCA2a): Istaroxime directly stimulates the activity of SERCA2a, a critical pump responsible for transporting calcium ions back into the sarcoplasmic reticulum of cardiac muscle cells. [, , , , , , , , , , , , , , , , , ] This stimulation enhances calcium reuptake into the sarcoplasmic reticulum, leading to improved relaxation of the heart muscle (lusitropy). [, , , , , , ]
These two mechanisms work synergistically to produce both inotropic (increased contractility) and lusitropic effects, resulting in improved cardiac output and overall heart function. [, , , , , ]
Specifically, research indicates that Istaroxime relieves the inhibitory effect of phospholamban (PLN) on SERCA2a, thereby enhancing its activity. [] This effect appears to be independent of the cAMP/PKA signaling pathway and involves modification of a specific reaction step in the SERCA2a enzymatic cycle. []
Heart Failure: Istaroxime has been extensively studied for its potential in treating heart failure, particularly acute heart failure syndromes. [, , , , , , , , , , , , , , , , , , , , , ]
Diabetic Cardiomyopathy: Research indicates that Istaroxime can improve calcium handling and diastolic dysfunction in animal models of diabetic cardiomyopathy. [, ]
Cardiotoxicity Mitigation: Studies suggest that Istaroxime might be beneficial in mitigating chlorine inhalation-induced cardiotoxicity by preserving mitochondrial function and preventing cardiomyocyte death. []
Phospholamban R14del Cardiomyopathy: Research using a zebrafish model of Phospholamban R14del cardiomyopathy found that Istaroxime treatment improved calcium regulation, action potential duration, and cardiac relaxation. []
Anticancer Potential: Recent studies have highlighted the potential of Istaroxime as an anticancer agent, particularly in prostate cancer models. [, , ]
Prostate Cancer: In vitro and in vivo studies have shown that Istaroxime induces apoptosis in prostate cancer cells, affecting key signaling pathways involved in cell proliferation and survival. [, ]
Membrane Androgen Receptor Interaction: Research suggests that Istaroxime can bind to the membrane androgen receptor (mAR), potentially contributing to its anticancer effects. []
Optimization of SERCA2a Activators: Further research is needed to develop highly selective SERCA2a activators with improved potency and pharmacokinetic profiles. []
Clinical Trials for Heart Failure: Larger-scale clinical trials are necessary to definitively assess the efficacy and safety of Istaroxime in treating various stages of heart failure and specific cardiac conditions. [, , , ]
Exploration of Anticancer Mechanisms: Further investigation is needed to elucidate the precise molecular mechanisms underlying the anticancer effects of Istaroxime and its potential in treating various cancer types. [, , ]
Drug Repurposing Opportunities: Given its dual mechanism of action, exploring the potential of Istaroxime for repurposing in other diseases involving Na+/K+ ATPase dysregulation or impaired calcium handling could be promising. [, , ]
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4